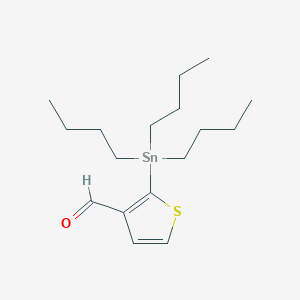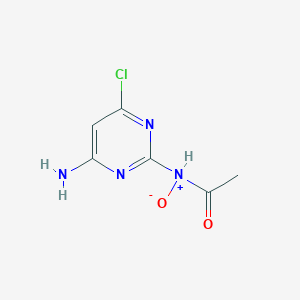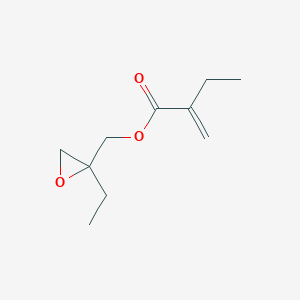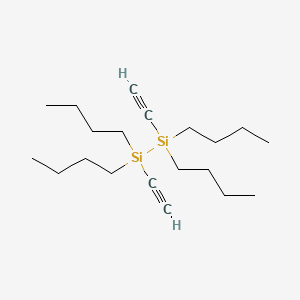
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines It features an amino group and an aminomethyl group attached to a benzene ring, along with a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid typically involves the sulfonation of metanilic acid. The process includes the following steps:
Sulfonation: Metanilic acid is sulfonated using 100% sulfuric acid with 50% oleum at 160°C for 5-6 hours.
Dilution and Precipitation: The sulfonation mixture is diluted with water, and lime is added to remove calcium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acids, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and optical brighteners.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(aminomethyl)benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its sulfonic acid group can participate in various electrophilic reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzenesulfonic acid: Similar in structure but lacks the aminomethyl group.
2-Amino-1,4-benzenedisulfonic acid: Contains two sulfonic acid groups instead of one.
Uniqueness
2-Amino-4-(aminomethyl)benzene-1-sulfonic acid is unique due to the presence of both an aminomethyl group and a sulfonic acid group on the benzene ring
Propiedades
Número CAS |
118579-24-1 |
|---|---|
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
2-amino-4-(aminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4,8-9H2,(H,10,11,12) |
Clave InChI |
LTDKUDFNWBIWIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)

![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)

![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

